Terminal Phenyl Group Elevates Lipophilicity
The calculated XlogP of dimethyl (2-oxo-6-phenylhexyl)phosphonate is 2.0 , reflecting the contribution of the terminal phenyl ring and the six-carbon alkyl linker. In contrast, the closest medium-chain alkyl analog, dimethyl (2-oxoheptyl)phosphonate (CAS 36969-89-8), exhibits reported LogP values ranging from 1.48 to 2.62 depending on the computational method [1]. The higher and more consistent XlogP of the 6-phenylhexyl derivative indicates greater lipophilicity, which translates into predictable organic-phase partitioning during HWE workup and improved membrane permeability in cellular assays when the free phosphonic acid is generated in situ.
| Evidence Dimension | Calculated lipophilicity (XlogP/LogP) |
|---|---|
| Target Compound Data | XlogP = 2.0 (chem960.com computed) |
| Comparator Or Baseline | Dimethyl (2-oxoheptyl)phosphonate: LogP = 1.48 (Sielc), 1.66 (InvivoChem), 2.62 (ChemicalBook) |
| Quantified Difference | Target XlogP = 2.0 sits at the upper end of the comparator LogP range (1.48–2.62), indicating at least comparable or higher lipophilicity. |
| Conditions | Computational predictions (XlogP algorithm vs. various LogP calculators) |
Why This Matters
Higher and predictable lipophilicity improves organic-solvent extractability after HWE reactions and is a critical parameter when the compound serves as a prodrug precursor for biologically active phosphonic acids.
- [1] ChemicalBook. Dimethyl (2-oxoheptyl)phosphonate (CAS 36969-89-8) – LogP: 2.62170. https://www.chemicalbook.cn/ (accessed 2026-05-07). View Source
